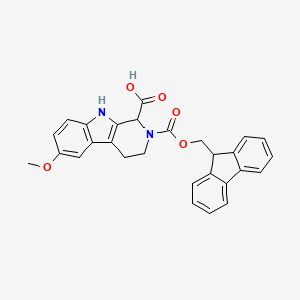

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid

CAS No.: 1219416-81-5

Cat. No.: VC2648219

Molecular Formula: C28H24N2O5

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219416-81-5 |

|---|---|

| Molecular Formula | C28H24N2O5 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid |

| Standard InChI | InChI=1S/C28H24N2O5/c1-34-16-10-11-24-22(14-16)21-12-13-30(26(27(31)32)25(21)29-24)28(33)35-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,23,26,29H,12-13,15H2,1H3,(H,31,32) |

| Standard InChI Key | JUENHMAHPHBWKQ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Physical and Chemical Properties

General Properties

Fmoc-DL-6-methoxy-1,2,3,4-tetrahydronorharman-1-carboxylic acid is typically available as a solid with a purity specification of at least 95% . Its structure combines several key functional groups:

-

A methoxy group (-OCH3) at position 6 of the indole ring

-

A carboxylic acid (-COOH) function at position 1

-

An Fmoc protecting group on the nitrogen at position 2

The compound should be stored in a cool, dry place for long-term stability , suggesting sensitivity to moisture and possibly heat.

Spectroscopic Properties

The predicted collision cross section (CCS) data for various adducts of this compound provides insights into its behavior in mass spectrometry applications. These values are useful for analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 469.17580 | 213.0 |

| [M+Na]⁺ | 491.15774 | 226.3 |

| [M+NH₄]⁺ | 486.20234 | 219.7 |

| [M+K]⁺ | 507.13168 | 222.8 |

| [M-H]⁻ | 467.16124 | 216.1 |

| [M+Na-2H]⁻ | 489.14319 | 215.2 |

| [M]⁺ | 468.16797 | 215.7 |

| [M]⁻ | 468.16907 | 215.7 |

This collision cross section data is particularly valuable for analytical scientists seeking to identify or characterize this compound using ion mobility mass spectrometry techniques .

Structural Features and Chemical Reactivity

Core Structure Analysis

The compound features a beta-carboline (tetrahydronorharman) scaffold, which is a tricyclic structure consisting of an indole nucleus fused to a partially saturated pyridine ring. This structural motif is found in numerous natural products and pharmacologically active compounds.

The methoxy substituent at position 6 modifies the electronic properties of the indole ring, potentially affecting the compound's reactivity, solubility, and biological interactions. The carboxylic acid functionality at position 1 provides a site for further derivatization or conjugation in synthetic applications.

Fmoc Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is attached to the nitrogen atom in the partially saturated pyridine ring. This protecting group is widely used in peptide synthesis due to its stability under acidic conditions and its selective removal under mild basic conditions (typically using piperidine). The presence of this group suggests the compound's utility in solid-phase peptide synthesis or related applications requiring orthogonal protection strategies.

Applications in Research and Synthesis

Peptide Chemistry Applications

As a beta-carboline derivative with an Fmoc protecting group, this compound likely serves as a specialized building block in peptide synthesis, particularly for the incorporation of constrained or non-proteinogenic amino acid residues. The beta-carboline scaffold can introduce conformational constraints into peptides, potentially enhancing their stability and selectivity toward biological targets.

Relation to Peptidomimetic Macrocycles

The appearance of information about this compound in a patent for "Peptidomimetic macrocycles" (EP2822572B1) suggests potential applications in the design and synthesis of cyclic peptide analogs. Such compounds often aim to mimic the structural and functional properties of bioactive peptides while offering improved pharmacokinetic properties and stability.

Comparison with Related Compounds

Structural Analogs

Fmoc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (CAS: 268731-07-3) is a closely related analog that differs in two key aspects:

-

It lacks the methoxy substituent at position 6

-

It has the carboxylic acid functionality at position 3 rather than position 1

-

It is the single D-enantiomer rather than a racemic (DL) mixture

This structural comparison highlights the specificity and customization possibilities within this class of compounds, allowing for precise tuning of properties for specific applications in peptide chemistry and medicinal research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume